Home > Products > Screening Compounds P87532 > 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4355036
CAS Number:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

    Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) []. It exhibits enantioselectivity, with the (+)-enantiomer (GAT107) being the active form. 4BP-TQS is considered a promising candidate for in vivo evaluation due to its high potency [].

4-[1-(Phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

    Compound Description: This compound features a phenylsulfonylindole substituent at the 4-position of the tetrahydroquinoline ring system []. Its crystal structure reveals key structural features, including the conformations of the tetrahydropyridine and cyclopentene rings and the spatial orientation of the substituents [].

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

    Compound Description: This compound is structurally similar to the previous example, with an additional chlorine atom at the 8-position of the tetrahydroquinoline ring []. Crystallographic analysis reveals its molecular packing, stabilized by various intermolecular interactions, including hydrogen bonds and van der Waals forces [].

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (GAT107)

    Compound Description: GAT107 is the active (+)-enantiomer of 4BP-TQS and a highly potent ago-PAM of α7 nAChRs [, ]. It exhibits unique pharmacological properties, including direct allosteric activation of the receptor [].

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

    Compound Description: This group of compounds is synthesized using a three-component cyclocondensation reaction []. They are structurally similar to the target compound but feature a fluorine atom at the 8-position and an aryl group at the 4-position. Their trifluoroacetyl derivatives form stable ozonides with specific configurations [].

[4‐(Aryl)‐3a,4,5,9b‐tetrahydrocyclopenta[c]quinolin‐8‐ylmethyl]‐8′‐(4′‐aryl)‐3a′,4′,5′,9b′‐tetrahydro‐3H‐cyclopenta[c]quinolines

    Compound Description: These compounds are synthesized using an indium trichloride-catalyzed imino Diels-Alder reaction []. They are characterized by a dimeric structure where two tetrahydro-3H-cyclopenta[c]quinoline units are linked via a methylene bridge at the 8-position. Each unit carries an aryl substituent at the 4-position.

N-Acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolines

    Compound Description: These compounds are synthesized via the oxidation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines []. They feature an epoxide ring at the 1,2-position of the tetrahydroquinoline moiety and are investigated for their biological activities, including acute toxicity, cytotoxicity, analgesic effects, and impact on locomotion and exploration [].

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

    Compound Description: These compounds are prepared via Lewis acid-catalyzed addition reactions []. They are characterized by a benzoyl group at the 4-position of the tetrahydroquinoline ring. These compounds can undergo aromatization to form the corresponding quinoline derivatives [].

    Compound Description: A-867744 is a type II positive allosteric modulator (PAM) of α7 nAChRs []. It shows a unique pharmacological profile, potentiating acetylcholine-evoked currents without exhibiting a distinct secondary component like other type II PAMs. It is selective for α7 nAChRs, showing no activity at α3β4, α4β2, or 5-HT3A receptors [].

4-(2-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

    Compound Description: 2BP-TQS belongs to a series of α7 nAChR allosteric modulators []. It exhibits PAM activity but lacks the allosteric agonist activity observed in 4BP-TQS, highlighting the impact of halogen atom position on the pharmacological properties [].

4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

    Compound Description: 3BP-TQS is another structurally similar compound in the same series as 2BP-TQS []. Like 2BP-TQS, it acts as a PAM of α7 nAChRs but lacks allosteric agonist activity. This further emphasizes the importance of halogen atom positioning for the pharmacological profile [].

4-(4-Chloroophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

    Compound Description: 4CP-TQS belongs to the series of allosteric modulators of α7 nAChRs, closely related to 4BP-TQS []. It exhibits pharmacological properties characteristic of allosteric agonists but displays differences in activation and inactivation rates and desensitization levels compared to 4BP-TQS [].

4-(4-Iodoophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

    Compound Description: 4IP-TQS is another allosteric agonist of α7 nAChRs, structurally analogous to 4BP-TQS and 4CP-TQS []. While exhibiting similar pharmacological properties, it displays variations in activation and inactivation rates and desensitization levels compared to its structural analogs [].

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

    Compound Description: 4FP-TQS, while structurally similar to other halogen-substituted analogs, exhibits distinct pharmacological properties []. Unlike 4BP-TQS, 4CP-TQS, and 4IP-TQS, it lacks allosteric agonist activity and acts as a potentiator of acetylcholine responses. Interestingly, 4FP-TQS also antagonizes the effects of allosteric agonists like 4BP-TQS [].

cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

    Compound Description: Originally reported as a silent allosteric modulator, 2,3,5,6TMP-TQS was later resolved into its enantiomers, revealing distinct activities []. The (-) enantiomer acts as an antagonist of α7 nAChR allosteric activation, while the (+) enantiomer exhibits PAM activity. This study highlights the importance of stereochemistry in determining the pharmacological properties of these compounds [].

cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

    Compound Description: 4MP-TQS is a selective α7 nAChR allosteric agonist []. It belongs to a series of compounds with varying methyl substitution patterns on the phenyl ring at the 4-position, resulting in a wide range of pharmacological effects, including non-desensitizing activation, potentiation, and antagonism [].

2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-yl)propan-1-ol

    Compound Description: This compound belongs to a group of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators []. These substances are being investigated for their potential in treating osteoporosis and muscle wasting. Due to their medicinal purpose, these compounds might be misused in sports [].

Properties

Product Name

4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c21-20(22)17-11-4-2-7-15(17)18-14-9-5-8-12(14)13-6-1-3-10-16(13)19-18/h1-8,10-12,14,18-19H,9H2

InChI Key

ANRWQDNDIIAQSL-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.